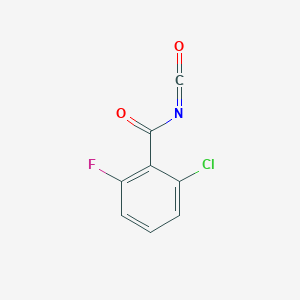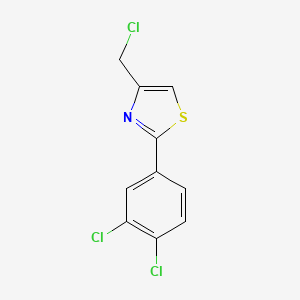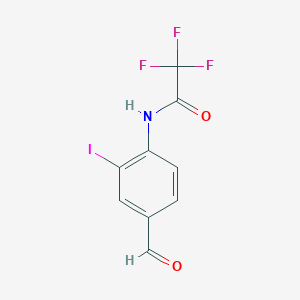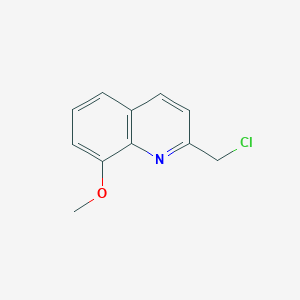
Isooctadecanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isooctadecanoyl chloride, is an organic compound belonging to the class of acyl chlorides. It is derived from heptadecanoic acid and is characterized by the presence of a 16-methyl group. This compound is used in various organic synthesis processes and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: Isooctadecanoyl chloride, can be synthesized through the reaction of heptadecanoic acid with thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, where the acid is converted to its corresponding acyl chloride.
Industrial Production Methods: In industrial settings, the production of heptadecanoyl chloride, 16-methyl-, involves large-scale reactions using thionyl chloride or oxalyl chloride. The process is carried out in specialized reactors to ensure safety and efficiency. The product is then purified through distillation or crystallization techniques.
Types of Reactions:
Substitution Reactions: this compound, undergoes nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, heptadecanoyl chloride, 16-methyl-, hydrolyzes to form heptadecanoic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: Reacts with primary or secondary amines under mild conditions to form amides.
Alcohols: Reacts with alcohols in the presence of a base to form esters.
Water: Hydrolyzes in the presence of water or aqueous base.
Major Products Formed:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Heptadecanoic Acid: Formed from hydrolysis reactions.
科学的研究の応用
Isooctadecanoyl chloride, is utilized in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce the heptadecanoyl group into molecules.
Biology: Employed in the synthesis of biologically active molecules and lipids.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
作用機序
The mechanism of action of heptadecanoyl chloride, 16-methyl-, involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, introducing the heptadecanoyl group into the target molecules. This reactivity is primarily due to the electrophilic nature of the carbonyl carbon in the acyl chloride group .
類似化合物との比較
Heptadecanoic Acid: The parent compound from which heptadecanoyl chloride, 16-methyl-, is derived.
Palmitoyl Chloride: Another acyl chloride with a similar structure but shorter carbon chain.
Stearoyl Chloride: Similar acyl chloride with an 18-carbon chain.
Uniqueness: Isooctadecanoyl chloride, is unique due to the presence of the 16-methyl group, which can influence its reactivity and the properties of the resulting products. This structural feature can lead to different steric and electronic effects compared to other acyl chlorides .
特性
CAS番号 |
78851-23-7 |
|---|---|
分子式 |
C18H35ClO |
分子量 |
302.9 g/mol |
IUPAC名 |
16-methylheptadecanoyl chloride |
InChI |
InChI=1S/C18H35ClO/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20/h17H,3-16H2,1-2H3 |
InChIキー |
LFDKQJVNMJFNGG-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyridine, 3-bromo-2-[[1,2,3,6-tetrahydro-1-(phenylmethyl)-4-pyridinyl]methoxy]-](/img/structure/B8759942.png)






![3-Methoxy-1a,2,7,7a-tetrahydronaphtho[2,3-b]oxirene](/img/structure/B8759997.png)
![1-Azabicyclo[2.2.2]octane-4-carbonyl chloride](/img/structure/B8760000.png)
![(1-benzylpiperidin-4-yl)(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methanone](/img/structure/B8760007.png)
![4(3H)-Pyrimidinone, 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-(4-morpholinyl)-](/img/structure/B8760016.png)


